molecular formula C6H3BrClN3 B7969083 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B7969083
M. Wt: 232.46 g/mol
InChI Key: CQJRTZCZDYDQPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include enaminonitriles, benzohydrazides, and nitriles. Microwave irradiation is a common condition for these reactions due to its efficiency and eco-friendliness .

Major Products

The major products formed from these reactions are typically more complex heterocyclic compounds with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and potential biological activities .

Properties

IUPAC Name

2-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-4(8)2-1-3-11(5)10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJRTZCZDYDQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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